Cas no 79603-05-7 (2-Iodo-6-nitrobenzonitrile)

2-Iodo-6-nitrobenzonitrile Chemical and Physical Properties
Names and Identifiers
-
- 2-Iodo-6-nitrobenzonitrile
- 79603-05-7
- OFOAJCHZFBHSCB-UHFFFAOYSA-N
- SCHEMBL2415689
- 2-iodo-6-nitro-benzonitrile
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- Inchi: InChI=1S/C7H3IN2O2/c8-6-2-1-3-7(10(11)12)5(6)4-9/h1-3H
- InChI Key: OFOAJCHZFBHSCB-UHFFFAOYSA-N
- SMILES: C1=CC(=C(C#N)C(=C1)[N+](=O)[O-])I
Computed Properties
- Exact Mass: 273.92392g/mol
- Monoisotopic Mass: 273.92392g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 229
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 69.6Ų
- XLogP3: 2.1
2-Iodo-6-nitrobenzonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A013033445-500mg |
2-Iodo-6-nitrobenzonitrile |
79603-05-7 | 97% | 500mg |
$798.70 | 2023-09-01 | |
Alichem | A013033445-1g |
2-Iodo-6-nitrobenzonitrile |
79603-05-7 | 97% | 1g |
$1475.10 | 2023-09-01 | |
Alichem | A013033445-250mg |
2-Iodo-6-nitrobenzonitrile |
79603-05-7 | 97% | 250mg |
$494.40 | 2023-09-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1742835-1g |
2-Iodo-6-nitrobenzonitrile |
79603-05-7 | 98% | 1g |
¥3906.00 | 2024-07-28 | |
Crysdot LLC | CD12030373-1g |
2-Iodo-6-nitrobenzonitrile |
79603-05-7 | 95+% | 1g |
$447 | 2024-07-24 |
2-Iodo-6-nitrobenzonitrile Related Literature
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Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
Additional information on 2-Iodo-6-nitrobenzonitrile
2-Iodo-6-Nitrobenzonitrile: A Comprehensive Overview
2-Iodo-6-nitrobenzonitrile, also known by its CAS number 79603-05-7, is a highly specialized organic compound with significant applications in various fields of chemistry. This compound is characterized by its unique structure, which includes an iodo group at the 2-position, a nitro group at the 6-position, and a cyano group attached to the benzene ring. The combination of these functional groups makes it a versatile molecule with potential uses in drug discovery, materials science, and organic synthesis.
The synthesis of 2-iodo-6-nitrobenzonitrile involves a series of carefully controlled reactions. The starting material is typically a substituted benzene derivative, which undergoes nitration, iodination, and cyanation steps to achieve the desired product. Recent advancements in catalytic methods and green chemistry have made the synthesis process more efficient and environmentally friendly. Researchers have also explored alternative routes using microwave-assisted synthesis and continuous-flow reactors to optimize the reaction conditions further.
The chemical properties of 2-iodo-6-nitrobenzonitrile are heavily influenced by its functional groups. The nitro group introduces electron-withdrawing effects, which enhance the reactivity of the molecule in various reactions. The iodo group serves as a leaving group in substitution reactions, making it ideal for Suzuki-Miyaura coupling and other cross-coupling reactions. The cyano group adds another layer of reactivity, enabling the compound to participate in nucleophilic addition and elimination processes.
In terms of applications, 2-iodo-6-nitrobenzonitrile has shown promise in the field of medicinal chemistry. Its ability to act as a building block for complex molecular frameworks makes it valuable in drug design. Recent studies have highlighted its potential as a lead compound for anti-cancer agents due to its ability to inhibit specific enzyme activities. Additionally, the compound has been used in the development of advanced materials, such as conductive polymers and sensors, where its electronic properties play a crucial role.
The stability and shelf life of 2-ioto-6-nitrobenzonitrile are critical considerations for its storage and handling. While it is generally stable under normal conditions, exposure to light or moisture can lead to degradation. Proper storage in inert containers under controlled humidity and temperature conditions is recommended to maintain its integrity.
In conclusion, 2-ioto-6-nitrobenzonitrile, with its CAS number 79603-05-7, is a multifaceted compound with a wide range of applications across various scientific disciplines. Its unique chemical properties and functional groups make it an invaluable tool for researchers and industry professionals alike. As ongoing research continues to uncover new potential uses for this compound, its role in advancing scientific knowledge will undoubtedly grow even further.
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